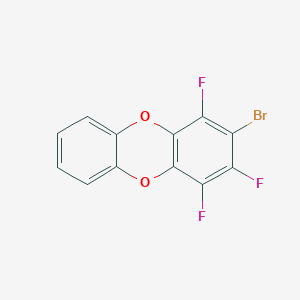![molecular formula C30H23NO4 B11614484 4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzoate](/img/structure/B11614484.png)
4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzoate is a complex organic compound with a unique structure that includes an indenoquinoline core and a phenyl benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzoate typically involves multi-step organic reactions
Preparation of Indenoquinoline Core: The indenoquinoline core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as substituted anilines and cyclic ketones.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable phenyl halide and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the phenyl group with 4-methylbenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydroquinoline compounds.
Scientific Research Applications
4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(9,11-dioxo-5H,6H,7H,8H,10H-indeno[1,2-b]quinolin-10-yl)phenyl 2-(1,3-dioxoisoindol-2-yl)acetate
- 4-(1,10-dioxo-2,3,4,5,11-pentahydroindeno[3,2-b]quinolin-11-yl)phenyl 2-(1,3-dioxobenzo[c]azolin-2-yl)acetate
Uniqueness
4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzoate is unique due to its specific structural features, such as the indenoquinoline core and the phenyl benzoate ester. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H23NO4 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[4-(9,11-dioxo-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C30H23NO4/c1-17-9-11-19(12-10-17)30(34)35-20-15-13-18(14-16-20)25-26-23(7-4-8-24(26)32)31-28-21-5-2-3-6-22(21)29(33)27(25)28/h2-3,5-6,9-16,25,31H,4,7-8H2,1H3 |
InChI Key |
PCVOCVMCRCGERT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3C4=C(CCCC4=O)NC5=C3C(=O)C6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11614401.png)
![2,5-Dioxo-1-phenyl-N-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11614403.png)
![N-[(furan-2-yl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614407.png)
![butyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11614408.png)
![N-(4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}phenyl)acetamide](/img/structure/B11614414.png)
![N-(4-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11614422.png)
![3-(3-fluoro-4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B11614425.png)
![2-({5-[3-(4-Methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11614429.png)
![5-(4-ethoxy-3-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11614434.png)
![N'-(benzo[cd]indol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide](/img/structure/B11614449.png)

![N,N-dibenzyl-8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11614477.png)
![N'-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide](/img/structure/B11614486.png)
![1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614492.png)
